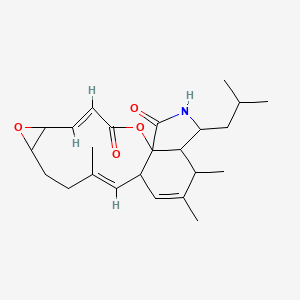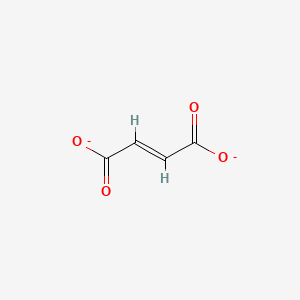
Fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le fumarate est un composé organique de formule HO₂CCH=CHCO₂H. Il s’agit de l’isomère trans de l’acide butènedioïque, tandis que l’acide maléique est l’isomère cis. Le this compound est un solide blanc qui est largement présent dans la nature et a un goût fruité. Il est un intermédiaire du cycle de l’acide citrique, utilisé par les cellules pour produire de l’énergie sous forme d’adénosine triphosphate (ATP) à partir de la nourriture .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le fumarate peut être synthétisé par différentes méthodes. Une méthode courante implique l’oxydation du succinate par l’enzyme succinate déshydrogénase. Une autre méthode est l’hydrogénation de molécules précurseurs d’acétylène dicarboxylate à l’aide de parahydrogène . De plus, le this compound peut être préparé par l’isomérisation de l’acide maléique en présence d’un catalyseur .
Méthodes de production industrielle : Industrialement, le this compound est produit par l’isomérisation catalytique de l’acide maléique ou de son anhydride. Ce processus implique le chauffage de l’acide maléique en présence d’eau. Une autre méthode industrielle implique l’oxydation du n-butane en utilisant le pyrophosphate de vanadyle comme catalyseur .
Analyse Des Réactions Chimiques
Types de réactions : Le fumarate subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former du malate dans le cycle de l’acide citrique.
Réduction : Il peut être réduit en succinate par hydrogénation.
Substitution : Le this compound peut participer à des réactions de substitution, formant différents dérivés.
Réactifs et conditions communs :
Oxydation : Enzyme succinate déshydrogénase.
Réduction : Parahydrogène et précurseur d’acétylène dicarboxylate.
Substitution : Divers solvants organiques et catalyseurs.
Principaux produits formés :
Malate : Formé par oxydation.
Succinate : Formé par réduction.
4. Applications de la recherche scientifique
Le this compound a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans diverses réactions chimiques et processus de synthèse.
Industrie : Utilisé dans la production de résines, de polymères biodégradables et comme additif alimentaire.
Applications De Recherche Scientifique
Fumarate has diverse applications in scientific research:
Chemistry: Used as an intermediate in various chemical reactions and synthesis processes.
Industry: Used in the production of resins, biodegradable polymers, and as a food additive.
Mécanisme D'action
Le fumarate exerce ses effets par le biais de divers mécanismes :
Cycle de l’acide citrique : Dans le cycle de l’acide citrique, le this compound est formé par l’oxydation du succinate et est ensuite converti en malate par l’enzyme fumarase.
Composés similaires :
Acide maléique : L’isomère cis de l’acide butènedioïque.
Acide succinique : Un composé apparenté dans le cycle de l’acide citrique.
Acide crotonique : Un autre acide carboxylique apparenté.
Unicité : Le this compound est unique en raison de son rôle dans le cycle de l’acide citrique et de sa capacité à subir diverses réactions chimiques, ce qui en fait un composé polyvalent dans les applications biologiques et industrielles .
Comparaison Avec Des Composés Similaires
Maleic Acid: The cis isomer of butenedioic acid.
Succinic Acid: A related compound in the citric acid cycle.
Crotonic Acid: Another related carboxylic acid.
Uniqueness: Fumarate is unique due to its role in the citric acid cycle and its ability to undergo various chemical reactions, making it a versatile compound in both biological and industrial applications .
Propriétés
Numéro CAS |
142-42-7 |
|---|---|
Formule moléculaire |
C4H2O4-2 |
Poids moléculaire |
114.06 g/mol |
Nom IUPAC |
(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+ |
Clé InChI |
VZCYOOQTPOCHFL-OWOJBTEDSA-L |
SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-] |
| 142-42-7 | |
Description physique |
white odourless granules or leafy crystals; virtually odourless with tart acid taste |
Solubilité |
insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


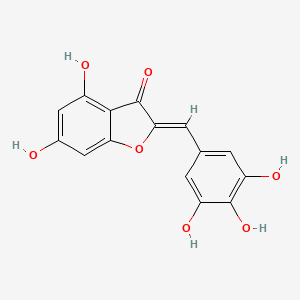
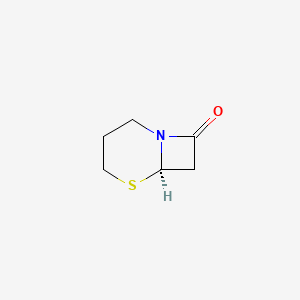


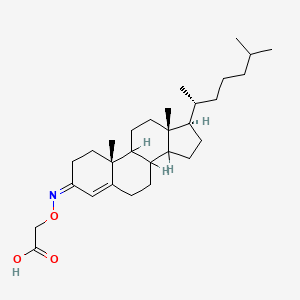
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
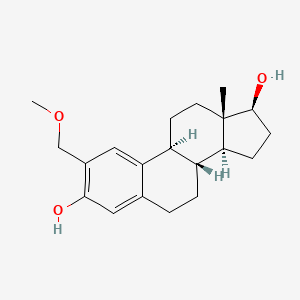

![(2R,3R,4R)-4-hydroxy-2-[(Z)-8-hydroxy-7-oxooct-2-enyl]-3-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1241639.png)
![(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide](/img/structure/B1241641.png)
![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
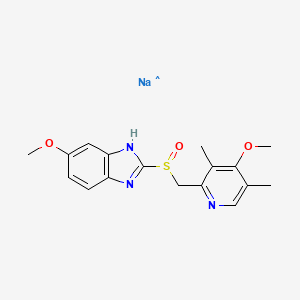
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
